Home > Products > Screening Compounds P91482 > 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide - 682346-07-2

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Catalog Number: EVT-2914820
CAS Number: 682346-07-2
Molecular Formula: C16H17BrN2O4
Molecular Weight: 381.226
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g)

Compound Description: N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) is a potent acetylcholinesterase (AChE) inhibitor. It demonstrated 1.78 times greater AChE inhibitory activity compared to rivastigmine. Kinetic and docking studies suggest that this compound can inhibit AChE by interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Relevance: N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) belongs to the same series of coumarin-3-carboxamide-N-morpholine hybrids as the target compound, 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide. The primary structural difference is the length of the alkyl chain linking the morpholine ring to the carboxamide moiety (propyl in 5g vs. ethyl in the target compound). Both compounds were synthesized and evaluated within the same study for their cholinesterase inhibitory activities.

(+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3- diphenyl-1- [(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4- carboxamide ((+)-33)

Compound Description: (+)-(4R)-trans-2-(4-fluororphenyl)-5-(1-methylethyl)-N,3- diphenyl-1- [(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-4- carboxamide ((+)-33) is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. This compound displayed five times the inhibitory potency of compactin, a known HMG-CoA reductase inhibitor.

Relevance: While not directly related to the coumarin scaffold of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, this compound showcases a different structural class explored for its biological activity, specifically the inhibition of HMG-CoA reductase. The paper discussing this compound highlights the importance of systematic structural exploration for optimizing biological activity within a given chemical series. This principle underscores the rationale behind synthesizing and evaluating a series of structurally-related coumarin-3-carboxamide-N-morpholine hybrids, including 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, to identify potent cholinesterase inhibitors.

Overview

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities, making them significant in medicinal chemistry and various scientific applications. The compound features a bromine atom, a morpholine ring, and an oxo group, which contribute to its unique properties and potential therapeutic uses.

Source

This compound can be synthesized through various organic reactions involving starting materials such as 2H-chromene derivatives. The synthesis typically requires multiple steps, including bromination, amidation, and oxidation processes to achieve the final structure.

Classification

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is classified as a chromene derivative with potential applications in medicinal chemistry, particularly in drug development due to its bioactive properties.

Synthesis Analysis

Methods

The synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide generally follows a multi-step process:

  1. Bromination: The starting material, 2H-chromene, undergoes bromination to introduce the bromine atom at the 6-position.
  2. Amidation: The brominated chromene is then reacted with 2-(morpholin-4-yl)ethylamine to form the desired carboxamide derivative.
  3. Oxidation: The final step involves oxidation of the chromene ring to introduce the oxo group at the 2-position.

Technical Details

The synthesis may also involve optimization techniques to enhance yield and purity, including the use of specific catalysts and controlled reaction conditions. Purification methods such as recrystallization or chromatography are often employed to isolate the desired product effectively .

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can be described by its molecular formula C17H19BrN2O4C_{17}H_{19}BrN_{2}O_{4} and a molecular weight of 395.2 g/mol.

PropertyValue
Molecular FormulaC17H19BrN2O4
Molecular Weight395.2 g/mol
IUPAC Name6-bromo-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide
InChIInChI=1S/C17H19BrN2O4/c18...
InChI KeyXZNDRYGDLQMIBM-UHFFFAOYSA-N
Canonical SMILESC1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Data

The compound features a chromene core with a morpholine substituent, which enhances its solubility and biological activity .

Chemical Reactions Analysis

Reactions

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide can undergo several chemical reactions:

  1. Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for structural modifications.
  2. Oxidation and Reduction: The oxo group can participate in redox reactions.
  3. Amidation and Esterification: The carboxamide group can be modified further to form esters or other amides.

Technical Details

Common reagents for these reactions include nucleophiles such as amines and thiols for substitution reactions, while oxidizing agents like potassium permanganate can facilitate oxidation processes .

Mechanism of Action

The mechanism of action for 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide likely involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Research into its precise molecular targets is ongoing, particularly concerning its potential therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically presented as a solid or crystalline substance.

Chemical Properties

Key chemical properties include:

PropertyValue
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

These properties make it suitable for various applications in chemical synthesis and biological studies .

Applications

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide has several notable applications:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules.
  2. Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
  3. Medicine: Explored as a drug candidate for various diseases due to its bioactive nature.
  4. Industry: Utilized in developing new materials and chemical processes.

Research continues to uncover additional applications and optimize existing uses in scientific fields .

Synthesis and Structural Optimization of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Multi-Step Synthetic Methodologies for Coumarin-Morpholine Hybrid Scaffolds

The synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide follows a convergent multi-step strategy that enables precise structural control. The synthetic pathway begins with the formation of the coumarin core through Knoevenagel condensation between 5-bromosalicylaldehyde and Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in refluxing ethanol. This reaction yields 6-bromocoumarin-3-carboxylic acid as a crystalline intermediate with regiochemical fidelity at the 6-position of the chromene ring. Subsequent activation of the carboxylic acid functionality using chlorinating agents such as thionyl chloride or oxalyl chloride generates the reactive acid chloride species in situ.

The final coupling step involves nucleophilic acyl substitution between the acid chloride and 2-morpholinoethylamine in anhydrous dichloromethane under inert atmosphere. Critical reaction parameters include:

  • Maintaining stoichiometric balance (1:1.2 molar ratio of acid chloride to amine)
  • Temperature control (0°C to room temperature progression)
  • Triethylamine (3 eq) as an acid scavengerThis methodology achieves yields of 72-85% after silica gel chromatography purification, with structural confirmation via 1H NMR, 13C NMR, and LC-MS analyses [2]. The synthetic versatility allows substitution pattern variations at both the coumarin core and amine component, enabling library diversification.

Table 1: Key Intermediates in the Synthetic Pathway

Synthetic StepKey IntermediateFunctionality IntroducedTypical Yield (%)
Cyclocondensation6-Bromocoumarin-3-carboxylic acidBrominated coumarin core75-82%
Acid activationAcid chlorideReactive carboxylate90-95% (crude)
Amide coupling6-Bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamideMorpholinoethyl side chain72-85%

Regioselective Bromination Strategies in Chromene Carboxamide Derivatives

Regioselective bromination represents a critical strategic consideration in the synthesis of 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, significantly influencing both synthetic efficiency and biological activity. Two predominant approaches exist:

  • Early-stage bromination: Bromination at the salicylaldehyde precursor stage (5-bromosalicylaldehyde) prior to coumarin ring formation. This method exploits the ortho-directing effect of the phenolic hydroxyl group, enabling electrophilic aromatic substitution at the 5-position (equivalent to 6-position in coumarin numbering) with high regioselectivity (>95%). Optimal conditions employ bromine in glacial acetic acid (0-5°C, 2h) followed by controlled warming to room temperature, achieving 89% isolated yield of 5-bromosalicylaldehyde [2].

  • Late-stage bromination: Direct bromination of preformed unsubstituted coumarin-3-carboxamide using brominating agents. This approach proves less efficient due to competing reactions at the electron-rich morpholine nitrogen and reduced regiocontrol over the chromene ring system. N-bromosuccinimide (NBS) in dimethylformamide at 80°C provides moderate selectivity (approximately 6:1 preference for C6 over C8 bromination), but yields rarely exceed 65% due to polybromination byproducts [6].

The preferred early-stage strategy ensures precise bromine placement critical for target engagement in cholinesterase inhibition, as confirmed by crystallographic studies demonstrating bromine participation in hydrophobic pocket interactions within the enzyme active site [2]. Solvent screening reveals halogenated solvents (dichloroethane, chloroform) significantly improve regioselectivity compared to polar aprotic solvents during late-stage approaches.

Morpholine Substituent Engineering for Enhanced Bioavailability

The morpholine nitrogen's spatial orientation and the ethylene linker length critically determine the compound's conformational flexibility, membrane permeability, and target binding affinity. Systematic structural modifications reveal:

  • Linker length optimization: Comparative studies between ethylene (n=2) and propylene (n=3) linkers demonstrate the ethyl spacer in 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide provides optimal distance for simultaneous engagement with cholinesterase catalytic anionic site (CAS) and peripheral anionic site (PAS). The propyl homologue (N-[3-(morpholin-4-yl)propyl] analog) shows enhanced AChE inhibition (IC50 = 0.47 µM vs. 1.12 µM for ethyl linker) but reduced passive diffusion across Caco-2 cell monolayers (Papp = 8.7 × 10-6 cm/s vs. 12.3 × 10-6 cm/s) due to increased molecular flexibility [2].

  • N-alkylation effects: Quaternary morpholinium derivatives exhibit significantly reduced blood-brain barrier permeability (logBB = -0.87 vs. -0.32 for tertiary amine) despite improved aqueous solubility. This results from increased polar surface area (PSA > 65 Ų) and positive charge at physiological pH [1].

  • Bioavailability parameters: The compound demonstrates calculated logD7.4 = 1.146 and polar surface area = 57.3 Ų, indicating favorable membrane penetration while retaining water solubility (LogSw = -2.19). Hydrogen bond acceptor count (7) remains within Lipinski's limits, supporting drug-likeness [1] [3].

Table 2: Impact of Morpholine Modifications on Key Properties

Structural FeatureAChE IC50 (µM)LogD7.4Caco-2 Papp (10-6 cm/s)Passive BBB Permeability
Ethylene linker (n=2)1.121.14612.3Moderate (logBB = -0.32)
Propylene linker (n=3)0.471.858.7Moderate (logBB = -0.41)
N-methyl morpholinium>50-0.324.2Low (logBB = -0.87)

Solid-Phase Synthesis Approaches for High-Throughput Analog Production

Solid-phase synthesis methodologies enable rapid diversification of the coumarin-morpholine scaffold for structure-activity relationship studies. The implementation employs Wang resin-loaded coumarin-3-carboxylic acid building blocks prepared through t-butyloxycarbonyl (Boc)-protected aminomethylphenol derivatization. Key process innovations include:

  • Resin functionalization: Coumarin-3-carboxylic acid attachment via ester linkage using diisopropylcarbodiimide (DIC)/dimethylaminopyridine (DMAP) catalysis in anhydrous DMF (24h, 25°C), achieving >95% loading efficiency confirmed by Fmoc quantitation .

  • On-resin bromination: Regioselective C6-bromination prior to amide coupling using pyridinium tribromide in dichloromethane (0.5M, 2h, 0°C), minimizing resin degradation while achieving >90% conversion monitored by infrared spectroscopy (disappearance of C-H out-of-plane bending at 840 cm-1).

  • Morpholine diversity introduction: Amine coupling via standard peptide protocols (HBTU/HOBt activation, DIPEA base, NMP solvent) with 2-(morpholin-4-yl)ethylamine and 15 structural analogs, including piperazine, thiomorpholine, and N-methylpiperazine variants. Reaction kinetics studies show complete coupling within 6h at 45°C using microwave assistance [1].

The final cleavage employs trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v, 2h, RT), yielding >85% pure products after precipitation without chromatography. This platform achieves production of 320 analogs weekly per reactor module, demonstrating substantial efficiency improvement over solution-phase methods (typical throughput: 12 compounds/week). Reaction vessels accommodate 50–500 mg resin (0.2–2.0 mmol scale), sufficient for biological screening aliquots (typically 5–10 mg) [3]. The methodology supports automated parallel synthesis in 96-well plate formats, with commercial availability of DMSO-dissolved screening solutions (10mM concentration) directly compatible with high-throughput screening platforms [1].

Properties

CAS Number

682346-07-2

Product Name

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

IUPAC Name

6-bromo-N-(2-morpholin-4-ylethyl)-2-oxochromene-3-carboxamide

Molecular Formula

C16H17BrN2O4

Molecular Weight

381.226

InChI

InChI=1S/C16H17BrN2O4/c17-12-1-2-14-11(9-12)10-13(16(21)23-14)15(20)18-3-4-19-5-7-22-8-6-19/h1-2,9-10H,3-8H2,(H,18,20)

InChI Key

ZTUWDDZZOUATJV-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.